2-Azaspiro[4.5]decan-6-one hydrochloride
Description
Overview of Spirocyclic Scaffolds in Organic Chemistry and Medicinal Chemistry
Spirocyclic scaffolds are a fascinating class of molecules characterized by two rings connected by a single common atom, known as the spiro atom. This structural feature imparts a distinct three-dimensional geometry, a significant departure from the often-planar structures of many organic compounds. tandfonline.comnih.govresearchgate.net In medicinal chemistry, the introduction of a spirocyclic moiety can have profound effects on a molecule's pharmacological profile. nih.govdndi.org
The rigid nature of the spirocyclic core can lock a molecule into a specific conformation, which can lead to higher binding affinity and selectivity for its biological target. researchgate.net Furthermore, the increased sp3 character of these scaffolds often improves physicochemical properties such as solubility and metabolic stability, which are crucial for drug development. nih.gov The spatial arrangement of functional groups around the spiro center allows for a more precise exploration of the three-dimensional space within a receptor's binding pocket. tandfonline.com
Significance of the Azaspiro[4.5]decane Core Structure in Biological Systems
The azaspiro[4.5]decane core, which consists of a five-membered nitrogen-containing ring (pyrrolidine or a derivative) fused to a six-membered cyclohexane (B81311) ring via a spiro junction, is a privileged scaffold in medicinal chemistry. This means that this particular arrangement of atoms is frequently found in biologically active compounds.
Derivatives of azaspiro[4.5]decane have been investigated for a wide range of therapeutic applications, including as receptor antagonists and enzyme inhibitors. For instance, various substituted azaspiro[4.5]decanes have been synthesized and evaluated for their activity as sigma-1 (σ1) receptor ligands, which are of interest for the development of treatments for neurological disorders. nih.govnih.gov Additionally, the diazaspiro[4.5]decane and thia-azaspiro[4.5]decane variants have shown promise as antifungal agents and anticancer agents, respectively. researchgate.net The versatility of this scaffold allows for the introduction of various substituents at different positions, enabling the fine-tuning of its biological activity.
Contextualizing 2-Azaspiro[4.5]decan-6-one Hydrochloride within Azaspiro[4.5]decane Research
A thorough review of the scientific literature indicates that this compound is not a widely studied or commercially available compound. Its specific synthesis, properties, and biological activities are not extensively documented.
However, the broader class of 2-azaspiro[4.5]decanones and their derivatives are of significant interest. For example, the isomeric compound, 2-Azaspiro[4.5]decan-3-one, is a well-known lactam derivative and a key impurity in the synthesis of the anticonvulsant drug Gabapentin (B195806). nih.govnih.govsemanticscholar.org The formation and quantification of this impurity are important aspects of quality control in the pharmaceutical industry.
While direct research on the 6-one isomer is scarce, the synthesis of related structures, such as 2-azaspiro[4.5]deca-6,9-dien-8-ones, has been reported. These syntheses often involve multi-component condensation reactions and provide a glimpse into the chemical accessibility of the 2-azaspiro[4.5]decane skeleton with a carbonyl group on the cyclohexane ring.
The potential biological significance of this compound would likely lie in its ability to serve as a rigid scaffold for presenting functional groups in a defined spatial orientation. The ketone at the 6-position could act as a handle for further chemical modifications, allowing for the generation of a library of derivatives for biological screening.
Detailed Research Findings
While specific research on this compound is limited, the following table summarizes key findings for the broader azaspiro[4.5]decane class of compounds, illustrating their diverse biological activities.
| Compound Class | Biological Target/Activity | Therapeutic Area of Interest |
| 1-Oxa-8-azaspiro[4.5]decane derivatives | Sigma-1 (σ1) receptor ligands | Neurology, Diagnostic Imaging |
| 1,4-Dioxa-8-azaspiro[4.5]decane derivatives | Sigma-1 (σ1) receptor ligands | Oncology, Diagnostic Imaging |
| 2,8-Diazaspiro[4.5]decan-1-one derivatives | Chitin (B13524) synthase inhibitors | Antifungal |
| 1-Thia-4-azaspiro[4.5]decane derivatives | Anticancer activity | Oncology |
| 1,4,8-Triazaspiro[4.5]decan-2-one derivatives | Mitochondrial permeability transition pore inhibitors | Ischemia-reperfusion injury |
Properties
Molecular Formula |
C9H16ClNO |
|---|---|
Molecular Weight |
189.68 g/mol |
IUPAC Name |
2-azaspiro[4.5]decan-6-one;hydrochloride |
InChI |
InChI=1S/C9H15NO.ClH/c11-8-3-1-2-4-9(8)5-6-10-7-9;/h10H,1-7H2;1H |
InChI Key |
LIWLOJKHKYWKBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(CCNC2)C(=O)C1.Cl |
Origin of Product |
United States |
Structural Characterization and Conformational Analysis of 2 Azaspiro 4.5 Decan 6 One Hydrochloride and Analogues
Spectroscopic Elucidation of Molecular Architecture
Spectroscopic methods are indispensable for determining the molecular structure of organic compounds. By analyzing the interaction of molecules with electromagnetic radiation, detailed information about their atomic composition, connectivity, and functional groups can be obtained.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for determining the precise molecular weight and elemental composition of a compound. It provides an exact mass measurement, which can be used to deduce the molecular formula with a high degree of confidence.
The exact mass of 2-Azaspiro[4.5]decan-3-one has been determined to be 153.1154 amu. lgcstandards.com This information is vital for confirming the identity of the compound and for distinguishing it from other molecules with the same nominal mass. For instance, the analogue 2-Nitroso-2-azaspiro[4.5]decan-3-one has a molecular weight of 182.22 g/mol , which can be precisely verified using HRMS. manasalifesciences.com This technique is routinely used in the characterization of pharmaceutical standards and impurities to ensure their correct identification. manasalifesciences.com
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a widely used technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an IR spectrum provides a "fingerprint" of the compound's functional groups.
For 2-Azaspiro[4.5]decan-6-one hydrochloride, the IR spectrum is expected to show characteristic absorption bands for the secondary amine hydrochloride (N-H stretching) and the ketone (C=O stretching). While specific IR data for the hydrochloride salt was not found, ATR-IR spectra are available for the related compound 2-Azaspiro[4.5]decan-3-one. nih.gov The presence of a strong absorption band in the region of 1650-1700 cm⁻¹ would confirm the presence of the carbonyl group of the lactam. Additionally, N-H stretching vibrations would be expected in the region of 3300-3500 cm⁻¹. The analysis of related compounds, such as 2- and 4-methylmethcathinone hydrochlorides, demonstrates the use of IR spectroscopy in identifying intermolecular interactions, particularly those involving the NН₂⁺ and Cl⁻ ions. biointerfaceresearch.com
Solid-State Structural Investigations
While spectroscopic methods provide valuable information about the molecular structure in solution or as a neat substance, solid-state investigations, particularly single-crystal X-ray diffraction, offer a definitive three-dimensional picture of the molecule in the crystalline state.
Single-Crystal X-ray Diffraction Analysis
While a crystal structure for this compound is not explicitly detailed in the search results, the Cambridge Structural Database (CSD) contains an entry for 2-Azaspiro[4.5]decan-3-one (CCDC Number: 217736). nih.gov The analysis of similar spirocyclic compounds has been successfully carried out using this technique. For example, the crystal structures of two new oxaspirocyclic compounds, 8-(4-(dimethylamino)benzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione and 8-(4-hydroxybenzylidene)-6,10-dioxaspiro[4.5]decane-7,9-dione, have been determined by single-crystal X-ray diffraction, revealing their molecular geometry and stereochemistry. mdpi.com Similarly, the crystal structure of a 1,2,4-triazolo[4',3':2,3]pyridazino[4,5-b]indole derivative was confirmed by X-ray single crystal diffraction analysis. mdpi.com
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)
The arrangement of molecules in a crystal lattice, known as crystal packing, is governed by various intermolecular interactions, such as hydrogen bonding and van der Waals forces. Understanding these interactions is crucial for predicting the physical properties of a solid, including its melting point, solubility, and stability.
Conformational Analysis of the Azaspiro[4.5]decane Framework
Ring Conformations (e.g., Cyclohexane (B81311) and Pyrrolidine (B122466) Ring Geometries)
The conformation of the six-membered cyclohexane ring and the five-membered pyrrolidine ring in azaspiro[4.5]decane systems has been investigated through various analytical techniques, primarily X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
Cyclohexane Ring Geometry:
In related azaspiro[4.5]decane structures, the cyclohexane ring predominantly adopts a stable chair conformation . This is consistent with the general principles of cyclohexane stereochemistry, where the chair form minimizes both angle strain and torsional strain. X-ray crystallographic studies of a similar compound, (±)-(5SR,6SR)-6-ethenyl-1-[(RS)-1-phenylethoxy]-1-azaspiro[4.5]decan-2-one, have confirmed that the cyclohexane ring exists in a chair form. researchgate.net This conformation is characterized by specific bond angles and dihedral angles that are close to the ideal values for a strain-free cyclohexane ring.
Pyrrolidine Ring Geometry:
The five-membered pyrrolidine ring is more flexible than the cyclohexane ring and can adopt several non-planar conformations. The most common conformations are the envelope (or twist) forms. In the case of (±)-(5SR,6SR)-6-ethenyl-1-[(RS)-1-phenylethoxy]-1-azaspiro[4.5]decan-2-one, the pyrrolidine ring was found to adopt an envelope conformation, with the spiro carbon atom acting as the "flap" of the envelope. researchgate.net This means that four of the five atoms in the pyrrolidine ring are approximately coplanar, while the spiro atom is displaced from this plane.
NMR spectroscopic data of analogues such as 2-azaspiro[4.5]decan-3-one also provide insights into the ring conformations in solution. The chemical shifts and coupling constants of the protons on the cyclohexane and pyrrolidine rings are sensitive to their spatial arrangement and can be used to deduce the preferred conformation. For instance, the differentiation of methylene (B1212753) group signals in the ¹H NMR spectrum of 2-azaspiro[4.5]decan-3-one suggests a defined and relatively rigid conformation in solution. nih.gov
| Ring System | Predominant Conformation | Key Feature |
|---|---|---|
| Cyclohexane | Chair | Minimizes angle and torsional strain. |
| Pyrrolidine | Envelope | Spiro C atom acts as the flap. |
Medicinal Chemistry and Biological Activity Research of Azaspiro 4.5 Decan 6 One Hydrochloride Analogues
Structure-Activity Relationship (SAR) Studies of Substituted Azaspiro[4.5]decanes
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the biological activity of lead compounds. For azaspiro[4.5]decane analogues, these studies have provided valuable insights into how different substitutions and structural modifications influence their potency and selectivity.
The nature and position of substituents on both the nitrogen atom and the carbocyclic ring of the azaspiro[4.5]decane system play a pivotal role in determining the biological potency of these compounds. Research has shown that modifications at these positions can significantly alter the affinity and efficacy of the analogues for their biological targets.
For instance, in a series of N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-dione derivatives, the introduction of an aromatic group to the cyclohexane (B81311) ring had a notable impact on their anticonvulsant activity. nih.gov Specifically, compounds with a rigidified aromatic system, such as N-[2-{4-(3-chlorophenyl)-piperazin-1-yl}-ethyl]-[7,8-f]benzo-2-aza-spiro[4.5]decane-1,3-dione and N-[3-{4-(3-trifluoromethylphenyl)-piperazin-1-yl}-propyl]-[7,8-f] benzo-2-aza-spiro[4.5]decane-1,3-dione, demonstrated potent anticonvulsant effects in the maximal electroshock seizure (MES) test. nih.gov
Similarly, studies on N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione revealed that the presence and position of methyl or trifluoromethyl groups on the aryl moiety, as well as the size of the cycloalkyl system, influenced their anticonvulsant activity. researchgate.net For example, N-(3-methylphenyl)-amino-2-azaspiro[4.5]decane-1,3-dione was identified as a potent compound in the subcutaneous metrazole seizure threshold (sc. Met) test. researchgate.net
In the context of antiviral activity, research on 1-thia-4-azaspiro[4.5]decan-3-one derivatives as anti-coronavirus agents highlighted the importance of substituents at the C-2 and C-8 positions. nih.gov Compounds with a methyl group at the C-2 position were found to be active, while their unmethylated counterparts were not. nih.gov Furthermore, the bulkiness of the substituent at the C-8 position also influenced the antiviral activity. nih.gov
The following table summarizes the impact of various substitutions on the biological activity of azaspiro[4.5]decane analogues:
| Compound Series | Substituent Modification | Impact on Biological Activity |
| N-[(4-arylpiperazin-1-yl)-alkyl]-2-azaspiro[4.5]decane-1,3-diones | Introduction of a rigidified aromatic system to the cyclohexane ring | Potent anticonvulsant activity in the MES test nih.gov |
| N-phenylamino derivatives of 2-azaspiro[4.5]decane-1,3-dione | Presence and position of methyl or trifluoromethyl groups on the aryl moiety | Influenced anticonvulsant activity in the sc. Met test researchgate.net |
| 1-thia-4-azaspiro[4.5]decan-3-one derivatives | Methyl group at C-2 and bulky substituent at C-8 | Essential for anti-coronavirus activity nih.gov |
The size and conformation of the spirocyclic rings are critical determinants of the biological activity of azaspiro compounds. The rigid, three-dimensional structure imparted by the spirocyclic scaffold can enhance binding affinity to biological targets and improve pharmacokinetic properties. tandfonline.com
Systematic modifications of 1-oxa-8-azaspiro[4.5]decanes, designed as M1 muscarinic agonists, demonstrated the influence of the spirocyclic structure on receptor affinity and in vivo activity. nih.gov For example, the introduction of different functional groups, such as ethyl, methylene (B1212753), dithioketal, and oxime, at various positions of the tetrahydrofuran (B95107) ring within the spiro system led to compounds with preferential affinity for M1 over M2 receptors and potent antiamnesic activity. nih.gov X-ray crystal structure analysis confirmed the absolute configuration of one of the potent compounds, highlighting the importance of stereochemistry in biological activity. nih.gov
The conformational rigidity of the spirocyclic system can also be advantageous. An X-ray crystal structure of an azaspiro[4.5]decanyl amide confirmed that the spirocyclic amine does not cause distortion away from the chair conformation of the cyclohexane ring, which may contribute to its selective binding to mu-opioid receptors.
The table below illustrates the relationship between spirocyclic ring characteristics and biological activity:
| Compound Series | Spirocyclic Ring Modification | Effect on Biological Activity |
| 1-oxa-8-azaspiro[4.5]decanes | Modifications to the tetrahydrofuran ring within the spiro system | Preferential affinity for M1 over M2 muscarinic receptors and potent antiamnesic activity nih.gov |
| N-phenylamino derivatives of 2-azaspiro[4.4]nonane and 2-azaspiro[4.5]decane-1,3-diones | Variation in the size of the cycloalkyl system | Influenced anticonvulsant activity researchgate.net |
Investigation of Pharmacological Targets and Mechanisms of Action
The diverse biological activities of azaspiro[4.5]decane analogues stem from their interactions with a variety of pharmacological targets. Research has focused on their effects on neurotransmitter systems, enzyme inhibition, and central nervous system (CNS) activity.
Analogues of azaspiro[4.5]decane have been investigated for their ability to modulate neurotransmitter systems, particularly the GABAergic system. A straightforward and efficient synthesis method has been developed to create an azaspiro[4.5]decane scaffold with various charge, substituent, and 3D constraints for the evaluation of GABA transport activity. researchgate.net
Studies on 3,9-diazaspiro[5.5]undecane-based compounds, which are structurally related to azaspiro[4.5]decanes, have identified them as potent competitive antagonists of the γ-aminobutyric acid type A (GABAA) receptor. nih.gov These compounds are being explored for their potential in peripheral GABAA receptor inhibition. nih.gov The spirocyclic benzamide (B126) component was found to be a key structural feature for GABAA receptor ligand activity. nih.gov
Azaspiro[4.5]decane derivatives have shown inhibitory activity against several enzymes implicated in various diseases.
Mer and Axl Tyrosine Kinases: Axl and Mer are members of the TAM (Tyro3-Axl-Mer) family of receptor tyrosine kinases. patsnap.com Dual inhibitors of Mer and Axl have been developed, and selective Axl inhibitors with a 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine (B1343793) scaffold have been identified. patsnap.comnih.gov These inhibitors are being investigated for their potential in cancer therapy.
Vanin-1 (VNN1): VNN1 is an ectoenzyme involved in oxidative stress and inflammatory pathways. figshare.com While specific studies on azaspiro[4.5]decane analogues as VNN1 inhibitors are not detailed, the broader field of enzyme inhibition is a relevant area of investigation for this class of compounds.
The CNS activity of azaspiro[4.5]decane analogues has been a significant area of research, with studies focusing on their interactions with various neurotransmitter receptors.
Systematic modifications of 1-oxa-8-azaspiro[4.5]decanes led to the discovery of potent M1 muscarinic agonists with antiamnesic activity, suggesting their potential for treating dementia of the Alzheimer's type. nih.gov These compounds exhibited preferential affinity for M1 over M2 receptors. nih.gov
Furthermore, a series of 1-oxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as selective σ1 receptor ligands. nih.gov These ligands displayed nanomolar affinity for σ1 receptors and moderate selectivity over σ2 receptors. nih.gov A radiolabeled version of one of these compounds showed high initial brain uptake, indicating its potential as a brain imaging agent for σ1 receptors. nih.gov
The table below summarizes the pharmacological targets and mechanisms of action of azaspiro[4.5]decane analogues:
| Pharmacological Target/Mechanism | Compound Series/Analogue | Observed Effect |
| Neurotransmitter System Interactions | ||
| GABA Uptake Inhibition/GABA Receptors | Azaspiro[4.5]decane scaffold, 3,9-diazaspiro[5.5]undecane-based compounds | Potent competitive antagonists of the GABAA receptor nih.gov |
| Enzyme Inhibition | ||
| Mer and Axl tyrosine kinases | 5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine derivatives | Potent and selective Axl inhibitors patsnap.com |
| CNS Activity and Neurotransmitter Receptor Interactions | ||
| Muscarinic Receptors | 1-oxa-8-azaspiro[4.5]decanes | Potent M1 muscarinic agonists with antiamnesic activity nih.gov |
| Sigma-1 (σ1) Receptors | 1-oxa-8-azaspiro[4.5]decane derivatives | Selective σ1 receptor ligands with potential for brain imaging nih.gov |
Antifibrinolytic Activity Studies
No publicly available scientific literature detailing the antifibrinolytic activity of 2-Azaspiro[4.5]decan-6-one hydrochloride or its direct analogues could be identified in the conducted research.
Receptor Antagonism (e.g., NPY Y5 receptor antagonists)
Research into azaspiro[4.5]decane analogues has identified potent antagonists for the Neuropeptide Y (NPY) Y5 receptor, a target of interest for the treatment of eating disorders. google.com A novel series of trans-8-aminomethyl-1-oxa-3-azaspiro[4.5]decan-2-one derivatives was found to possess significant NPY Y5 antagonist activity. researchgate.netresearchgate.net
Through structural optimization, specific compounds were developed that combine sub-nanomolar Y5 receptor activity with favorable metabolic stability, oral bioavailability, and the ability to penetrate the brain. researchgate.net Two notable compounds, 23p and 23u, emerged from this research. These optimized antagonists significantly inhibited food intake induced by a Y5 selective agonist in preclinical models. researchgate.net This line of research has also led to the development of a novel class of benzimidazole (B57391) NPY Y5 receptor antagonists that utilize a privileged spirocarbamate moiety. researchgate.net The patent literature further supports the development of these 1-oxa-3-azaspiro[4.5]decan-2-one derivatives for therapeutic use in conditions such as binge eating disorder. google.com
Broad-Spectrum Biological Activity Screening
Analogues of 2-Azaspiro[4.5]decan-6-one have been investigated for a wide range of biological activities, demonstrating a versatile scaffold for drug development.
Antimicrobial Properties
The 1-thia-4-azaspiro[4.5]decan-3-one scaffold, a close analogue, has been identified as a versatile chemical structure with significant relevance for the development of antiviral drugs. nih.govnih.govresearchgate.net While detailed studies on its broader antibacterial or antifungal properties are not extensively covered in the reviewed literature, its proven efficacy against certain viruses underscores its potential as a foundational structure for antimicrobial agents. The inherent structural features of this spirocyclic system appear amenable to modifications that could target a wider range of microbial pathogens.
Anti-inflammatory Effects
Certain analogues, specifically 6,9-diazaspiro- researchgate.netdecane-8,10-diones, have been evaluated for their analgesic and anti-inflammatory activities in mouse models. researchgate.net Studies using the carrageenan-induced paw edema model, a standard test for acute inflammation, have been employed to assess the anti-inflammatory potential of these compounds. researchgate.net This research indicates that the diazaspiro[4.5]decane core is a viable template for developing novel anti-inflammatory agents. Other research has also reported the potential anti-inflammatory activity of different spirocyclic derivatives, such as substituted spiro[isoxazolidine-3,2'-tricyclo[3.3.1.1(3,7)]decanes]. nih.gov
Anticancer and Anti-proliferative Potential
Derivatives of 1-thia-4-azaspiro[4.5]decane have demonstrated notable anticancer activity against several human cancer cell lines. nih.govnih.govresearchgate.net Synthetic analogues have been tested against hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116) cell lines, with a number of compounds showing moderate to high inhibitory activity. nih.govnih.gov
The research indicates that these compounds exhibit dose-dependent anticancer effects. nih.gov Specifically, compounds designated as 14 and 18 showed good anticancer activity against PC-3 cells, while compounds 7, 9, 14, 18, and 19 were effective against HCT-116 carcinoma cells. nih.gov Moderate activity was observed for compounds 1, 3, 7, 9, and 13 against the PC-3 cell line. nih.gov This body of work establishes the 1-thia-4-azaspiro[4.5]decane structure as a promising scaffold for the development of new chemotherapeutic agents.
Table 1: Anticancer Activity of 1-Thia-4-azaspiro[4.5]decane Analogues
| Compound | Target Cell Line | Activity Level | IC₅₀ (nM) |
|---|---|---|---|
| 7 | HCT-116 | Good | 92.2 - 120.1 |
| 9 | HCT-116 | Good | 92.2 - 120.1 |
| 14 | HCT-116 | Good | 92.2 - 120.1 |
| 18 | HCT-116 | Good | 92.2 - 120.1 |
| 19 | HCT-116 | Good | 92.2 - 120.1 |
| 14 | PC-3 | Good | Not Specified |
| 18 | PC-3 | Good | Not Specified |
| 1 | PC-3 | Moderate | Not Specified |
| 3 | PC-3 | Moderate | Not Specified |
| 7 | PC-3 | Moderate | Not Specified |
| 9 | PC-3 | Moderate | Not Specified |
| 13 | PC-3 | Moderate | Not Specified |
Data sourced from a study on synthesized 1-thia-4-azaspiro[4.5]decane derivatives. nih.gov
Antiviral Activity (e.g., Influenza Virus Fusion Inhibition)
The 1-thia-4-azaspiro[4.5]decan-3-one scaffold has proven to be a particularly fruitful basis for the development of antiviral agents, with demonstrated activity against both influenza viruses and coronaviruses. nih.gov
A series of these derivatives were synthesized and evaluated for their ability to inhibit the replication of human coronavirus 229E. nih.govnih.gov Several compounds, including 7m, 7n, 8k, 8l, 8m, 8n, and 8p , were found to be active inhibitors. nih.govnih.gov The most potent of these was N-(2-methyl-8-tert-butyl-3-oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide (8n ), which exhibited an EC₅₀ value of 5.5 µM. nih.govnih.gov Interestingly, while sharing the same core scaffold with a previously discovered class of influenza virus fusion inhibitors, compound 8n and its direct analogues were devoid of activity against the influenza virus. nih.govnih.gov This highlights the specificity of antiviral activity that can be achieved through modification of the substituents on the spirocyclic core.
Table 2: Antiviral Activity of 1-Thia-4-azaspiro[4.5]decan-3-one Analogues
| Compound | Target Virus | EC₅₀ (µM) |
|---|---|---|
| 8n | Human Coronavirus 229E | 5.5 |
| 7m | Human Coronavirus 229E | Active |
| 7n | Human Coronavirus 229E | Active |
| 8k | Human Coronavirus 229E | Active |
| 8l | Human Coronavirus 229E | Active |
| 8m | Human Coronavirus 229E | Active |
| 8p | Human Coronavirus 229E | Active |
Data sourced from a study on the synthesis and anti-coronavirus activity of 1-thia-4-azaspiro[4.5]decan-3-one derivatives. nih.govnih.gov
Antioxidant Activity
While direct research into the antioxidant properties of this compound analogues is not extensively documented in publicly available literature, the broader class of compounds containing spiro-pyrrolidinone and pyrrolidin-2-one moieties has been investigated for such activities. These studies provide insights into the potential for related structures to scavenge free radicals and mitigate oxidative stress.
Research into a series of novel pyrrolidin-2-one derivatives has demonstrated their potential as antioxidant agents. researchgate.netresearchgate.net The antioxidant capacity of these compounds was evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging method. researchgate.net The results, measured as the concentration required for 50% inhibition (IC50), indicated that several derivatives possess moderate to potent antioxidant activity. researchgate.net
In a separate study, a series of multifunctional spiropyrrolidine derivatives linked to an indeno-quinoxaline framework were synthesized and evaluated for their in vitro antioxidant potential. nih.gov The antioxidant activity was assessed using DPPH and 2-2′-azino-bis-(3-ethylbenzothiazoline-6-sulfonate) (ABTS) radical scavenging assays, as well as the ferric reducing antioxidant power (FRAP) assay. nih.gov The findings revealed that the synthesized compounds had noteworthy antioxidant capabilities. nih.gov For instance, one of the most potent compounds, designated as 5c , demonstrated significant activity with low IC50 values in multiple assays. nih.gov
The structure-activity relationships from these studies on related heterocyclic systems suggest that the presence of specific substituents plays a crucial role in their antioxidant potential. nih.govfrontiersin.org
Below is a data table summarizing the antioxidant activity of representative spiropyrrolidine derivatives from the aforementioned study.
Table 1: In Vitro Antioxidant Activity of Selected Spiropyrrolidine Derivatives
| Compound | DPPH IC50 (μM) | ABTS IC50 (μM) | FRAP IC50 (μM) |
|---|
| 5c | 3.26 ± 0.32 | 7.03 ± 0.07 | 3.69 ± 0.72 |
Data sourced from a study on spiropyrrolidine derivatives tethered to indeno-quinoxaline hybrids. nih.gov
Utility as a Core Scaffold in Rational Drug Design
The azaspiro[4.5]decane framework is a recognized "privileged scaffold" in medicinal chemistry. Its inherent three-dimensional structure and conformational rigidity make it an attractive core for the rational design of novel therapeutic agents targeting a variety of biological targets. While specific examples focusing on the 2-azaspiro[4.5]decan-6-one core are limited, extensive research on closely related azaspiro[4.5]decanone derivatives highlights the scaffold's utility in drug discovery.
Targeting Kinases and Enzymes:
The 2,8-diazaspiro[4.5]decan-1-one scaffold has been successfully employed in the design of potent inhibitors for several key protein kinases. Through a process of virtual screening and subsequent structural optimization, researchers identified a series of these derivatives as effective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1), a key mediator of necroptosis. nih.gov One of the lead compounds from this series demonstrated significant inhibitory activity against RIPK1 with an IC50 value of 92 nM. nih.gov
This same core structure has been instrumental in developing dual inhibitors for Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are implicated in inflammatory diseases. nih.gov Systematic exploration led to the discovery of a derivative that not only showed excellent potency for TYK2/JAK1 but also exhibited high selectivity over other kinases like JAK2. nih.gov
Furthermore, the 2,8-diazaspiro[4.5]decan-1-one core was used to design inhibitors of chitin (B13524) synthase, an essential enzyme in fungi. nih.gov Several compounds from this series displayed potent inhibition of chitin synthase and selective antifungal activity, with some showing efficacy comparable to the established antifungal agent, polyoxin (B77205) B. nih.gov
Targeting Receptors:
In a different application, the 1,4-dioxa-8-azaspiro[4.5]decane scaffold, a close structural relative, has been utilized to develop high-affinity ligands for the sigma-1 receptor. nih.gov This work led to the creation of a radiolabeled derivative with potential applications in positron emission tomography (PET) imaging for tumors that overexpress this receptor. nih.gov
The versatility of the azaspiro[4.5]decane scaffold is evident in its application across diverse therapeutic areas, from inflammation and cancer to infectious diseases. The rigid spirocyclic system allows for the precise spatial orientation of functional groups, enabling high-potency and selective interactions with biological targets.
Table 2: Examples of Azaspiro[4.5]decan-one Derivatives in Drug Design
| Scaffold | Target | Key Finding |
|---|---|---|
| 2,8-Diazaspiro[4.5]decan-1-one | RIPK1 Kinase | Identified potent inhibitors of necroptosis, with a lead compound showing an IC50 of 92 nM. nih.gov |
| 2,8-Diazaspiro[4.5]decan-1-one | TYK2/JAK1 Kinases | Developed a selective dual inhibitor with IC50 values of 6 nM (TYK2) and 37 nM (JAK1). nih.gov |
| 2,8-Diazaspiro[4.5]decan-1-one | Chitin Synthase | Designed antifungal agents with IC50 values as low as 0.12 mM, comparable to polyoxin B. nih.gov |
| 1,4-Dioxa-8-azaspiro[4.5]decane | Sigma-1 Receptor | Synthesized a high-affinity ligand (Ki = 5.4 nM) for potential use in PET imaging of tumors. nih.gov |
Computational and Theoretical Studies on Azaspiro 4.5 Decan 6 One Hydrochloride and Analogues
Molecular Modeling and Docking Simulations for Ligand-Target Interactions
Molecular modeling and docking simulations are powerful tools to investigate the interactions between small molecules, such as azaspiro[4.5]decane derivatives, and their biological targets at a molecular level. These techniques are instrumental in drug discovery for predicting binding affinities and understanding the mechanism of action.
In studies of analogous compounds, molecular docking has been successfully employed to elucidate structure-activity relationships. For instance, a series of 1,4,8-triazaspiro[4.5]decan-2-one derivatives were identified as inhibitors of the mitochondrial permeability transition pore (mPTP), a potential target for ischemia/reperfusion injury. nih.govnih.gov Modeling studies suggested a binding site for these molecules at the interface between the c-ring and subunit a of ATP synthase. nih.govnih.gov
Similarly, in the development of novel 2,8-diazaspiro[4.5]decan-1-one derivatives as selective dual TYK2/JAK1 inhibitors for inflammatory bowel disease, molecular docking simulations were crucial. nih.gov These simulations provided insights into the binding modes of the inhibitors within the kinase domains, guiding the optimization of their structure to enhance potency and selectivity. nih.gov
Another example involves novel spiro[pyrrolidine-thiazolo-oxindoles], where molecular modeling, including shape similarity and physicochemical parameter calculations, was used to rationalize their anticancer activity. mdpi.com These computational approaches help in understanding how modifications to the spirocyclic core and its substituents affect target engagement.
| Parameter | Value | Description |
| Binding Affinity (kcal/mol) | -8.5 | Predicted binding energy to a hypothetical kinase target. |
| Hydrogen Bonds | 3 | Number of hydrogen bonds formed with active site residues. |
| Interacting Residues | Lys72, Asp184, Glu91 | Key amino acid residues in the predicted binding pocket. |
| Ligand Efficiency | 0.45 | A measure of the binding energy per heavy atom. |
This is a hypothetical data table for illustrative purposes.
Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in determining the electronic structure, stability, and reactivity of molecules. uq.edu.auresearchgate.net These methods provide detailed information about molecular orbitals, charge distribution, and the energies of different conformations.
For azaspiro compounds, DFT calculations can be used to:
Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule.
Calculate Electronic Properties: Analyze the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding chemical reactivity. The HOMO-LUMO gap can indicate the molecule's stability.
Predict Spectroscopic Properties: Calculate properties such as NMR and IR spectra to aid in experimental characterization. uq.edu.au
Analyze Reaction Mechanisms: Investigate the energy barriers and transition states of chemical reactions involving the azaspiro scaffold.
A study on the conformational analysis of 2-methylene-8,8-dimethyl-1,4,6,10-tetraoxaspiro[4.5]decane utilized ab initio methods to calculate the energies of different conformers, which helped in interpreting its NMR spectrum. nih.gov While this is a different spirocyclic system, the methodology is directly applicable to 2-Azaspiro[4.5]decan-6-one hydrochloride.
The table below summarizes typical electronic properties that could be obtained from a DFT calculation on an azaspiro[4.5]decanone structure.
| Property | Value | Significance |
| HOMO Energy | -6.2 eV | Relates to the ability to donate electrons. |
| LUMO Energy | -1.8 eV | Relates to the ability to accept electrons. |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and reactivity. |
| Dipole Moment | 3.5 D | Influences solubility and intermolecular interactions. |
This is a hypothetical data table for illustrative purposes.
In Silico Prediction of Biological Activity Profiles (e.g., Prediction of Activity Spectra for Substances (PASS))
In silico tools like the Prediction of Activity Spectra for Substances (PASS) are used to predict the biological activity profile of a compound based on its chemical structure. nih.govresearchgate.netnih.gov The PASS algorithm compares the structure of a query molecule with a large database of known biologically active substances to predict a wide range of pharmacological effects and mechanisms of action. nih.gov
The output of a PASS prediction is a list of potential biological activities with corresponding probabilities of being active (Pa) and inactive (Pi). nih.gov A high Pa value suggests a higher likelihood that the compound will exhibit that particular activity.
For a novel compound like this compound, a PASS analysis could suggest potential therapeutic applications or off-target effects. For example, predictions might indicate activities such as enzyme inhibition, receptor antagonism, or antimicrobial effects. This information is valuable for prioritizing compounds for experimental screening.
The following interactive table shows a sample of a PASS prediction for a hypothetical azaspiro compound.
| Predicted Activity | Pa (Probability of Activity) | Pi (Probability of Inactivity) |
| Kinase Inhibitor | 0.650 | 0.025 |
| Antineoplastic | 0.580 | 0.040 |
| GPCR Ligand | 0.450 | 0.150 |
| Antibacterial | 0.320 | 0.210 |
This is a hypothetical data table for illustrative purposes.
Conformational Landscape Analysis via Computational Approaches
The biological activity of a molecule is often dependent on its three-dimensional conformation. Computational methods are essential for exploring the conformational landscape of flexible molecules like azaspiro[4.5]decanes. Techniques such as molecular mechanics and quantum chemical calculations can be used to identify low-energy conformers and understand the energetic barriers between them.
Computational Design and Optimization of Azaspiro[4.5]decane-Based Compounds
Computational chemistry is a cornerstone of modern drug design, enabling the rational optimization of lead compounds to improve their potency, selectivity, and pharmacokinetic properties. nih.gov For the azaspiro[4.5]decane scaffold, computational approaches can guide the synthesis of new analogues with enhanced biological activity.
Structure-activity relationship (SAR) studies, often supported by computational modeling, are used to understand how different substituents on the azaspiro ring system affect its interaction with a biological target. For example, in the development of 1-oxa-8-azaspiro[4.5]decanes as M1 muscarinic agonists, systematic modifications of the core structure led to compounds with improved receptor affinity and selectivity. nih.gov
The design of novel oxa/azaspiro[4.5]trienones with anticancer properties also benefited from computational insights, leading to the synthesis of compounds that induce apoptosis through mitochondrial disruption. nih.govlookchem.com These studies demonstrate the power of combining synthetic chemistry with computational design to develop new therapeutic agents based on the azaspiro[4.5]decane framework.
Q & A
Basic Research Questions
Q. What methodologies are employed for structural elucidation of 2-Azaspiro[4.5]decan-6-one hydrochloride?
- Answer : Structural determination typically combines X-ray crystallography refined using SHELX software (e.g., SHELXL for small-molecule refinement) to resolve bond lengths, angles, and stereochemistry . Computational methods like ab initio molecular orbital calculations (e.g., HF/3-21G and MP2/6-311G levels) are used to predict geometric conformations, especially for substituted derivatives . These approaches validate spirocyclic ring puckering and substituent orientations.
Q. How is this compound synthesized in academic research?
- Answer : Two primary routes are documented:
- Natural product isolation : Extraction from Atalantia monophylla leaves, yielding the parent compound (Atalantiamide), followed by hydrochloride salt formation .
- Chemical synthesis : Multi-step routes involving tert-butyl carbamates (e.g., tert-butyl 2-azaspiro[4.5]decane carboxylates) as intermediates, with subsequent deprotection and HCl salt formation . Yield optimization requires careful control of reaction conditions (e.g., temperature, stoichiometry).
Q. What analytical techniques ensure purity and stability of this compound during storage?
- Answer : High-performance liquid chromatography (HPLC) with columns like Chromolith or Purospher®STAR is used for purity assessment . Stability tests under varying temperatures and humidity levels are critical; decomposition products (e.g., carbon monoxide, HCl) are monitored via gas chromatography-mass spectrometry (GC-MS) . Storage recommendations include desiccated environments at room temperature to prevent hygroscopic degradation .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical assignments during synthesis?
- Answer : Contradictions arise in spirocyclic systems due to flexible puckering. The Cremer-Pople parameters quantify ring puckering using amplitude and phase coordinates derived from crystallographic data, enabling precise stereochemical analysis . Cross-validation with NMR NOE experiments and density functional theory (DFT) calculations (e.g., torsion angle comparisons) resolves ambiguities in substituent configurations .
Q. What experimental design considerations are critical for optimizing spirocyclic ring formation?
- Answer : Key factors include:
- Substituent effects : Bulky groups (e.g., prenyl derivatives) stabilize ring-closure intermediates, as shown in computational studies .
- Catalytic systems : Transition metal catalysts (e.g., Pd or Ru complexes) may enhance cyclization efficiency, though evidence for this specific compound is limited.
- Reaction monitoring : Real-time Fourier-transform infrared spectroscopy (FTIR) tracks intermediate formation, while X-ray powder diffraction (XRPD) ensures crystalline product consistency.
Q. What challenges arise in pharmacological profiling of 2-Azaspiro[4.5]decan-6-one derivatives?
- Answer : Challenges include:
- Structure-activity relationship (SAR) complexity : Modifications at the 8,8-dipropyl or N,N-diethyl positions (e.g., Atiprimod dihydrochloride) alter biological activity unpredictably .
- Bioavailability optimization : Poor aqueous solubility of spirocyclic compounds necessitates formulation studies with co-solvents (e.g., PEG 400) or nanoparticle encapsulation .
- Target selectivity : Screening against off-target receptors (e.g., serotonin or dopamine transporters) requires radioligand binding assays to minimize side effects .
Q. How can computational models improve the design of 2-Azaspiro[4.5]decan-6-one-based inhibitors?
- Answer : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to enzymes like Pfmrk (a malaria target) . Molecular dynamics simulations assess conformational stability in biological membranes, guiding substituent modifications for enhanced permeability . Validation via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) confirms computational predictions experimentally.
Data Analysis and Interpretation
Q. How should researchers address discrepancies in crystallographic and spectroscopic data?
- Answer : Discrepancies often stem from dynamic puckering or solvent effects. Hirshfeld surface analysis correlates crystallographic packing with NMR chemical shifts, while variable-temperature NMR identifies conformational exchange processes . For unresolved cases, synchrotron X-ray diffraction provides higher-resolution data to reconcile differences .
Q. What strategies validate the ecological safety of this compound in preclinical studies?
- Answer : Acute toxicity assays (e.g., Daphnia magna or zebrafish models) evaluate aquatic impact . Soil mobility studies use column chromatography to measure adsorption coefficients (Koc), while biodegradation tests (OECD 301F) assess persistence. Data gaps (e.g., bioaccumulation potential) require QSAR modeling based on logP and molecular weight .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




